Pgam1-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PGAM1-IN-2 是一种有效的磷酸甘油酸变位酶 1 (PGAM1) 抑制剂,该酶在糖酵解和各种生物合成途径中起着至关重要的作用。 PGAM1 在多种癌症中过表达,促进癌细胞增殖和肿瘤生长 . This compound 在抑制该酶方面显示出巨大的潜力,使其成为癌症治疗的有希望的候选药物 .

准备方法

PGAM1-IN-2 的合成涉及多个步骤,包括中间体化合物的制备及其在特定条件下的后续反应。详细的合成路线和反应条件通常是制药公司持有的专有信息。 常用方法包括使用有机溶剂、催化剂以及受控温度和压力条件以获得所需产品 .

化学反应分析

PGAM1-IN-2 会经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会导致 this compound 的取代类似物 .

科学研究应用

Cancer Therapy

Pgam1-IN-2 has shown promise in targeting various cancers due to the overexpression of PGAM1 in these tissues. Studies indicate that inhibiting PGAM1 can hinder tumor growth and induce apoptosis in cancer cells. For instance:

-

Case Study: Uveal Melanoma (UVM)

Research demonstrated that knockdown of PGAM1 inhibited migration and invasion in UVM cells, suggesting that this compound could serve as a therapeutic agent by targeting this pathway . -

Pancreatic Ductal Adenocarcinoma (PDAC)

Allosteric inhibitors of PGAM1, similar to this compound, were effective in preclinical models of PDAC, particularly where PGAM1 expression was high. This suggests a potential application for this compound in treating aggressive pancreatic cancers .

Neuroprotection

Research indicates that PGAM1 may also play a role in neuroprotection during ischemic events. The use of Tat-PGAM1 has been shown to protect neuronal cells from oxidative damage by modulating MAPK pathways. This suggests that this compound could potentially be explored for neuroprotective applications .

Data Tables

作用机制

PGAM1-IN-2 的作用机制涉及抑制磷酸甘油酸变位酶 1 (PGAM1),该酶在糖酵解过程中催化 3-磷酸甘油酸可逆地转化为 2-磷酸甘油酸 . 通过抑制 PGAM1,this compound 破坏糖酵解途径,导致癌细胞能量产生和生物合成减少。 这种抑制最终导致癌细胞增殖和肿瘤生长减少 .

相似化合物的比较

PGAM1-IN-2 在 PGAM1 抑制剂中独一无二,因为它具有很高的效力和特异性。 类似化合物包括黄酮类衍生物、蒽醌类衍生物、MJE3 和表没食子儿茶素 . 这些化合物也抑制 PGAM1,但它们在结合亲和力、作用机制和治疗潜力方面可能有所不同。 This compound 脱颖而出,因为它在靶向 PGAM1 方面的有效性和其在癌症治疗中的潜在用途 .

生物活性

Pgam1-IN-2 is a small molecule inhibitor targeting phosphoglycerate mutase 1 (PGAM1), an enzyme critical in glycolysis and various metabolic pathways. This article delves into the biological activity of this compound, exploring its effects on cancer cell metabolism, migration, and potential therapeutic applications.

Overview of PGAM1

PGAM1 catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), playing a pivotal role in glycolysis and the pentose phosphate pathway (PPP). Its activity is particularly pronounced in cancer cells, where it contributes to increased glycolytic flux and supports rapid cell proliferation. Inhibition of PGAM1 has been shown to alter cellular metabolism significantly, impacting the levels of key metabolites involved in energy production and biosynthesis .

This compound functions by inhibiting the enzymatic activity of PGAM1, leading to a decrease in the conversion rates of 3-PG to 2-PG. This inhibition has several downstream effects:

- Altered Metabolite Levels : Studies indicate that knockdown or inhibition of PGAM1 results in increased levels of 3-PG and decreased levels of 2-PG, disrupting normal glycolytic processes and affecting cellular energy homeostasis .

- Impact on Cancer Cell Proliferation : Inhibition by this compound has been associated with reduced proliferation rates in various cancer cell lines, including breast and lung cancers. This reduction is linked to impaired glycolytic flux and diminished biosynthetic capabilities .

Effects on Cancer Cell Migration

Recent findings suggest that PGAM1 also plays a role beyond metabolism; it is involved in cytoskeletal dynamics and cellular motility. This compound not only inhibits metabolic functions but also affects the interaction between PGAM1 and actin filaments, which are crucial for cancer cell migration. Specifically, studies show that PGAM1 interacts with α-smooth muscle actin (ACTA2), facilitating cancer cell migration independent of its metabolic functions .

Table 1: Summary of Research Findings on this compound

| Study | Cell Type | Key Findings | Impact |

|---|---|---|---|

| Hitosugi et al. (2012) | Lung Cancer (H1299) | Knockdown of PGAM1 led to increased 3-PG levels and decreased proliferation | Supports role of PGAM1 in cancer growth |

| Zhang et al. (2023) | Breast Cancer | This compound inhibited migration via disruption of PGAM1-ACTA2 interaction | Highlights non-metabolic role in metastasis |

| Durany et al. (2000) | Prostate Cancer | Inhibition resulted in reduced dNTP pool and impaired DNA repair mechanisms | Suggests potential for combination therapies |

Potential Therapeutic Applications

Given its dual role in metabolic regulation and cell motility, this compound presents a promising therapeutic avenue for targeting aggressive cancers. The inhibition of PGAM1 could be particularly beneficial in combination with other treatments aimed at enhancing the efficacy against tumors characterized by high glycolytic activity.

属性

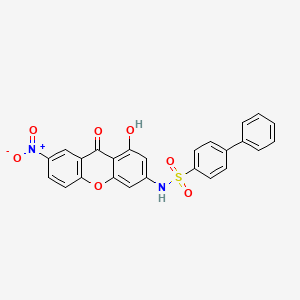

IUPAC Name |

N-(1-hydroxy-7-nitro-9-oxoxanthen-3-yl)-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N2O7S/c28-21-12-17(13-23-24(21)25(29)20-14-18(27(30)31)8-11-22(20)34-23)26-35(32,33)19-9-6-16(7-10-19)15-4-2-1-3-5-15/h1-14,26,28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBFEAYMCMDULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C4C(=C3)OC5=C(C4=O)C=C(C=C5)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。